molecular formula C8H9Cl2FO B13416092 (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13416092
M. Wt: 211.06 g/mol
InChI Key: BQZTYKWMYRKSML-UQNSWBRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of both chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclopropanation of a suitable alkene with a diazo compound in the presence of a transition metal catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
  • (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-methanol

Uniqueness

Compared to similar compounds, (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is unique due to its specific combination of substituents and the presence of a carbonyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.

Properties

Molecular Formula

C8H9Cl2FO

Molecular Weight

211.06 g/mol

IUPAC Name

(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Cl2FO/c1-8(2)4(3-5(9)11)6(8)7(10)12/h3-4,6H,1-2H3/b5-3+/t4-,6+/m1/s1

InChI Key

BQZTYKWMYRKSML-UQNSWBRFSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)Cl)/C=C(/F)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(F)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.